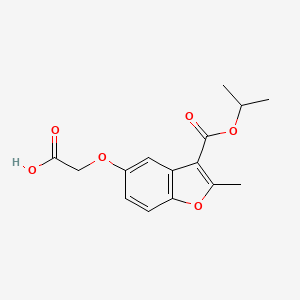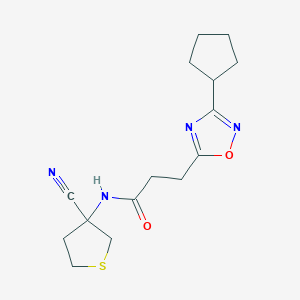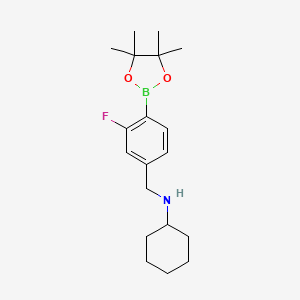
4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a versatile material used in scientific research. It is similar to “3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” which has a linear formula of C19H29BClNO2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that the Buchwald–Hartwig reaction is a key method for carbon-nitrogen cross-coupling, which is a vital conversion in organic synthesis . This reaction has been used to create arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its boronic ester moiety is a pivotal component in cross-coupling reactions like the Suzuki-Miyaura coupling , which is widely used to synthesize various biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, the compound’s boronic ester group can be utilized to create new chemical entities with potential therapeutic effects. It’s especially relevant in the design of proteasome inhibitors, which are promising agents in cancer therapy . The fluorine atom’s presence can enhance the biological activity and metabolic stability of these molecules.
Boron Neutron Capture Therapy (BNCT)
The boron-containing compounds are explored for their use in BNCT, a binary cancer treatment method. The compound under discussion, due to its boronic ester functionality, could be developed into a carrier molecule that delivers boron to cancer cells. Upon neutron irradiation, the boron atoms undergo nuclear reactions that destroy the cancer cells .
Polymer Chemistry
In polymer chemistry, the compound can be used to introduce boronate functionalities into polymers. These functionalities can impart unique characteristics, such as self-healing properties or the ability to form dynamic covalent bonds, which are reversible under certain conditions .
Fluorine Chemistry
The fluorine atom in the compound makes it a candidate for the synthesis of fluorinated materials, which are important in several fields, including pharmaceuticals, agrochemicals, and materials science. Fluorine atoms can drastically change the physical and chemical properties of a molecule, leading to increased efficacy or altered pharmacokinetics .
Analytical Chemistry
Lastly, in analytical chemistry, the compound’s boronic ester group can be used to create sensors for the detection of diols, such as sugars. This is due to the boronic acids’ ability to form reversible covalent complexes with diols, which can be monitored using various analytical techniques .
Direcciones Futuras
Given the importance of arylamines in various fields, the development of new synthetic methods and applications for compounds like “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a promising area of research. The Buchwald–Hartwig reaction, in particular, offers a powerful tool for the synthesis of such compounds .
Propiedades
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIVTQJKZXYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

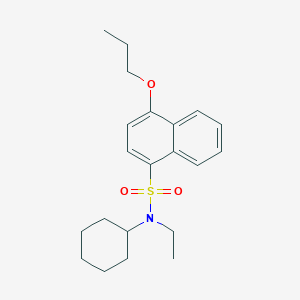
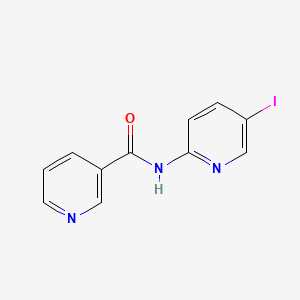

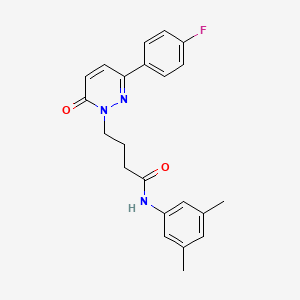
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
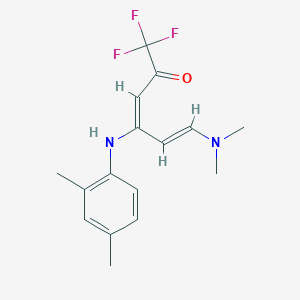
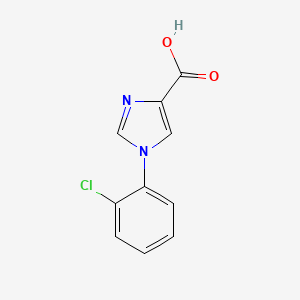
![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)

